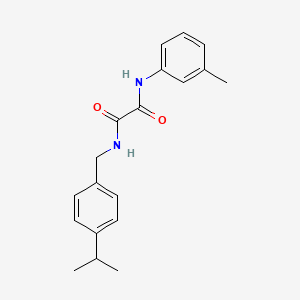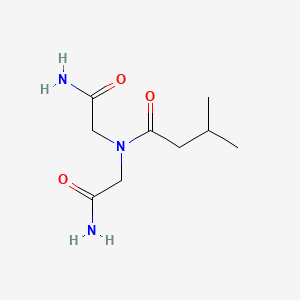
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide, also known as IBMPFD, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. The compound is a small molecule that has been shown to have a wide range of potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the inhibition of the p97 ATPase. This enzyme is involved in the degradation of misfolded and damaged proteins, which can accumulate in cells and lead to the development of various diseases. By inhibiting this enzyme, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide can prevent the accumulation of these proteins and potentially slow the progression of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of the p97 ATPase, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have anti-inflammatory properties. This makes it a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potency as an inhibitor of the p97 ATPase. This makes it a valuable tool for studying protein degradation pathways and potential therapeutic targets for the treatment of various diseases. However, one limitation of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is in the development of more potent and selective inhibitors of the p97 ATPase. Another potential direction is in the use of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide as a tool for studying protein degradation pathways in various diseases. Additionally, further research is needed to determine the potential therapeutic applications of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the reaction of 4-isopropylbenzylamine with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be further purified through recrystallization. The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is a relatively straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of protein degradation. N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to be a potent inhibitor of the p97 ATPase, which is involved in the degradation of misfolded and damaged proteins. This makes N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide a potential therapeutic agent for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Eigenschaften
IUPAC Name |
N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)16-9-7-15(8-10-16)12-20-18(22)19(23)21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZHSKLTPUBDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4988568.png)
![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)

![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)